Mass Spectrometric Differentiation — MRM Transition Mass Shift Enables Interference-Free Quantitation vs. Unlabeled Cefixime
Cefixime-13C,15N2 provides a definitive mass shift relative to unlabeled cefixime, enabling simultaneous, interference-free detection in distinct multiple reaction monitoring (MRM) channels. In a validated bioanalytical method using electrospray ionization positive-ion mode, unlabeled cefixime was monitored at the MRM transition m/z 454.00→285.15, while the 13C3,15N2-labeled internal standard was monitored at m/z 459.00→290.15, corresponding to a mass increment of +5 Da in both the precursor and product ions [1]. An alternative published patent method reported MRM transitions of m/z 454.2→285.2 for cefixime and m/z 457.2→288.2 for the labeled IS, representing a +3 Da shift [2]. In both configurations, the mass separation is sufficient to eliminate isotopic cross-talk between the analyte and IS channels, a prerequisite for accurate quantitation at low ng/mL concentrations [1].
| Evidence Dimension | MRM transition mass-to-charge ratio (m/z) — precursor ion → product ion |
|---|---|
| Target Compound Data | Cefixime-13C,15N2: m/z 459.00→290.15 (Method A) [1]; m/z 457.2→288.2 (Method B) [2] |
| Comparator Or Baseline | Unlabeled Cefixime: m/z 454.00→285.15 (Method A) [1]; m/z 454.2→285.2 (Method B) [2] |
| Quantified Difference | Δm/z = +5.00 Da (precursor) and +5.00 Da (product) [1]; or Δm/z = +3.0 Da (precursor) and +3.0 Da (product) [2] — sufficient for complete baseline mass resolution |
| Conditions | LC-ESI-MS/MS in positive-ion MRM mode; Waters BEH C18 column (50 mm × 2.1 mm, 1.7 μm) gradient elution [1]; or Zorbax SB-C8 column (4.6 × 150 mm, 5 μm) isocratic elution [2]; human plasma matrix |
Why This Matters
The unambiguous mass separation ensures zero cross-interference between analyte and IS, which is non-negotiable for regulatory bioequivalence submissions requiring precision and accuracy within ±15% (±20% at LLOQ).
- [1] Nan F, Chen ZX, Tang SY, Ding H, Yan BH, Zeng JP. Determination of Cefixime in Human Plasma by LC-MS and Study on the Bioavailability of Two Cefixime Tablets. West China Journal of Pharmaceutical Sciences (华西药学杂志). 2020;35(05):523-526. MRM transitions: cefixime m/z 454.00→285.15; 13C3,15N2-cefixime (IS) m/z 459.00→290.15. View Source
- [2] Chinese Patent CN202010390549. Method for Rapid Detection of Cefixime Concentration in Plasma. Published 2020-08-11. MRM transitions: cefixime m/z 454.2→285.2 (CE 20 eV, DP 60 V); Cefixime-13C,15N2 m/z 457.2→288.2 (CE 22 eV, DP 60 V); IS concentration 200 ng/mL; ESI positive mode, spray voltage 5500 V. View Source
